molecular formula C12H13FO4 B7993583 O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate

O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate

Cat. No.: B7993583
M. Wt: 240.23 g/mol
InChI Key: TTYHWAUCCXQNFT-UHFFFAOYSA-N
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Description

O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate: is an organic compound that belongs to the class of oxalates This compound is characterized by the presence of an oxalate group, which is a diester of oxalic acid The compound also features a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom, and an ethyl group attached to the oxalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohols. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxalate ester into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a diverse array of derivatives.

Scientific Research Applications

Chemistry: In chemistry, O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s fluorophenyl group imparts biological activity, making it a candidate for drug discovery and development. Researchers investigate its potential as a lead compound for designing new therapeutic agents targeting specific biological pathways.

Medicine: In medicine, derivatives of this compound are explored for their potential pharmacological properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities, contributing to the development of new medications.

Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility enable its use in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The oxalate moiety may also participate in chelation or coordination with metal ions, influencing the compound’s overall activity and stability.

Comparison with Similar Compounds

    O2-Ethyl O1-[2-(4-fluorophenyl)ethyl] oxalate: Similar structure with the fluorine atom at the para position.

    O2-Ethyl O1-[2-(2-fluorophenyl)ethyl] oxalate: Similar structure with the fluorine atom at the ortho position.

    O2-Ethyl O1-[2-(3-chlorophenyl)ethyl] oxalate: Similar structure with a chlorine atom instead of fluorine.

Uniqueness: O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

1-O-ethyl 2-O-[2-(3-fluorophenyl)ethyl] oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-2-16-11(14)12(15)17-7-6-9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYHWAUCCXQNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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